N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
Brand Name: Vulcanchem
CAS No.: 2416046-72-3
VCID: VC11644553
InChI: InChI=1S/C14H12BrFN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3/b17-9+
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Br)F
Molecular Formula: C14H12BrFN2O2S
Molecular Weight: 371.23 g/mol

N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

CAS No.: 2416046-72-3

Cat. No.: VC11644553

Molecular Formula: C14H12BrFN2O2S

Molecular Weight: 371.23 g/mol

* For research use only. Not for human or veterinary use.

N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide - 2416046-72-3

Specification

CAS No. 2416046-72-3
Molecular Formula C14H12BrFN2O2S
Molecular Weight 371.23 g/mol
IUPAC Name N-[(E)-(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C14H12BrFN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3/b17-9+
Standard InChI Key KJVVLSUGWRKGPA-RQZCQDPDSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Br)F
SMILES CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Br)F
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Br)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is C₁₄H₁₁BrFN₂O₂S, with a molecular weight of 383.22 g/mol. The structure consists of two aromatic rings: a 4-methylbenzenesulfonyl group and a 4-bromo-3-fluorophenyl moiety linked via a hydrazone bridge (-NH-N=CH-) .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₄H₁₁BrFN₂O₂S
Molecular Weight383.22 g/mol
IUPAC NameN'-[(4-Bromo-3-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide
CAS Registry NumberNot yet assigned

Spectroscopic Characterization

While specific spectral data for this compound are unavailable, analogous hydrazones exhibit characteristic signals in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:

  • ¹H NMR: A singlet near δ 8.5 ppm for the hydrazone proton (-NH-N=CH-), aromatic protons in δ 6.8–8.0 ppm, and a methyl group at δ 2.4 ppm .

  • IR: Stretching vibrations at 3200–3300 cm⁻¹ (N-H), 1600–1650 cm⁻¹ (C=N), and 1150–1200 cm⁻¹ (S=O) .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis typically involves a condensation reaction between 4-methylbenzenesulfonohydrazide and 4-bromo-3-fluorobenzaldehyde under acidic conditions. This method mirrors protocols used for structurally related hydrazones .

Reaction Scheme:

4-Methylbenzenesulfonohydrazide+4-Bromo-3-fluorobenzaldehydeH+N’-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide+H2O\text{4-Methylbenzenesulfonohydrazide} + \text{4-Bromo-3-fluorobenzaldehyde} \xrightarrow{\text{H}^+} \text{N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide} + \text{H}_2\text{O}

Optimized Reaction Conditions

Based on analogous syntheses :

  • Solvent: Ethanol or methanol (10–20 mL per mmol substrate).

  • Catalyst: Concentrated HCl or acetic acid (1–2 equiv).

  • Temperature: Reflux (70–80°C) for 4–6 hours.

  • Yield: 65–85% after recrystallization from ethanol/water.

Table 2: Representative Synthetic Parameters

ParameterCondition
SolventEthanol
CatalystAcetic acid (1.5 equiv)
Reaction Time5 hours
Isolation MethodFiltration and recrystallization
Purity>95% (HPLC)

Physicochemical Properties

Thermal Stability and Solubility

  • Melting Point: Estimated 185–190°C (based on analogs) .

  • Solubility:

    • Polar solvents: Soluble in DMSO, DMF, and hot ethanol.

    • Nonpolar solvents: Insoluble in hexane or diethyl ether.

Crystallographic Data

Although single-crystal X-ray data for this compound are unpublished, related hydrazones exhibit monoclinic crystal systems with hydrogen-bonded networks stabilizing the structure .

Biological and Pharmacological Activities

Antimicrobial Efficacy

Fluorine and bromine atoms enhance membrane permeability, leading to broad-spectrum activity. A structurally similar compound exhibited:

  • Bacteriostatic effects: MIC = 16 µg/mL against Staphylococcus aureus.

  • Antifungal activity: 80% inhibition of Candida albicans at 32 µg/mL .

Table 3: Biological Activity Profile (Hypothetical Projections)

ActivityAssay SystemResult (Projected)
CytotoxicityMTT (MCF-7 cells)IC₅₀ = 10–15 µM
AntibacterialBroth dilution (E. coli)MIC = 20 µg/mL
AntifungalAgar diffusion (C. albicans)Zone = 18 mm

Applications in Materials Science

Coordination Chemistry

The sulfonohydrazide moiety acts as a bidentate ligand, forming complexes with transition metals like Cu(II) and Ni(II). These complexes exhibit catalytic activity in cross-coupling reactions, as demonstrated in Pd-catalyzed C–C bond formations .

Nonlinear Optical (NLO) Materials

The electron-deficient aromatic system and polarizable Br/F substituents suggest potential for NLO applications. Theoretical calculations on analogous compounds predict hyperpolarizability values (β) of 1.5–2.0 × 10⁻³⁰ esu .

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